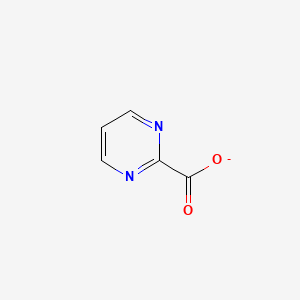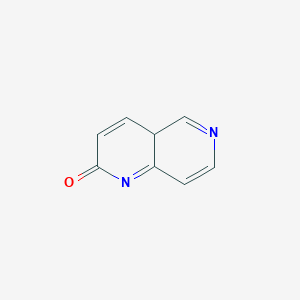![molecular formula C7H13O4P B12357747 3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)
3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid is an organophosphorus compound with the molecular formula C₇H₁₃O₄P. This compound is characterized by the presence of an ethoxy group, an ethyl group, and a phosphoryl group attached to a prop-2-enoic acid backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid typically involves the reaction of ethyl phosphonic dichloride with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also participate in hydrogen bonding and electrostatic interactions with other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
3-[Methyl(ethyl)phosphoryl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethoxy group.
3-[Ethoxy(methyl)phosphoryl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid is unique due to the presence of both ethoxy and ethyl groups attached to the phosphoryl group. This unique combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various applications.
Properties
Molecular Formula |
C7H13O4P |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(E)-3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid |
InChI |
InChI=1S/C7H13O4P/c1-3-11-12(10,4-2)6-5-7(8)9/h5-6H,3-4H2,1-2H3,(H,8,9)/b6-5+ |
InChI Key |
HBEGXXZSFIMJOJ-AATRIKPKSA-N |
Isomeric SMILES |
CCOP(=O)(CC)/C=C/C(=O)O |
Canonical SMILES |
CCOP(=O)(CC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


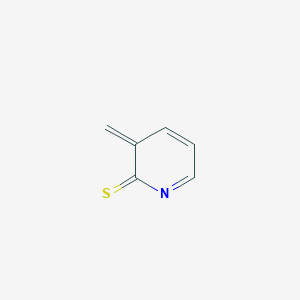
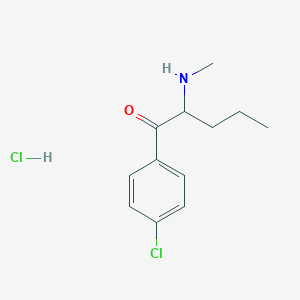
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)


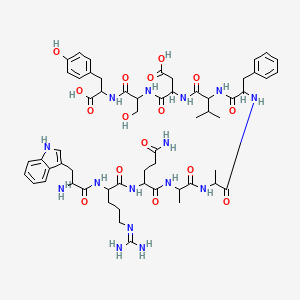
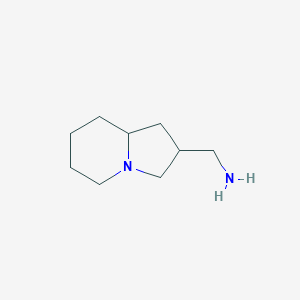
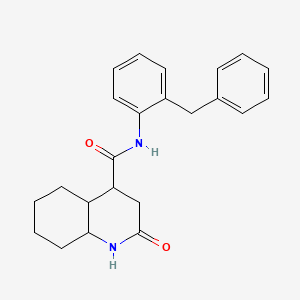
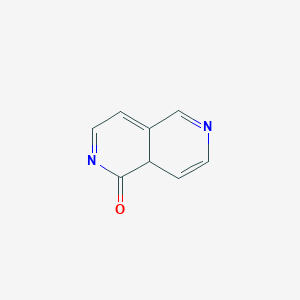
![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)

